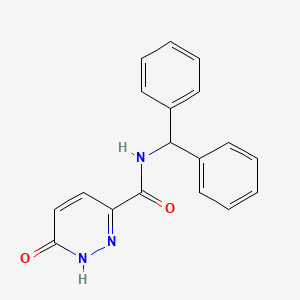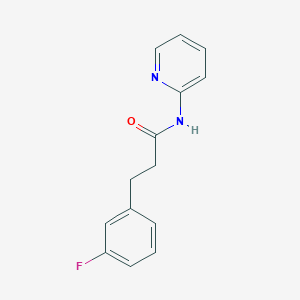![molecular formula C15H14N2OS B11489242 N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11489242.png)
N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide is a compound that features both thiophene and indole moieties. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide typically involves the condensation of 2-thiopheneethylamine with indole-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Another thiophene-containing compound with fungicidal activity.
2-thiopheneethylamine: A simpler thiophene derivative used in various chemical syntheses
Uniqueness
N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to its combined thiophene and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H14N2OS |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C15H14N2OS/c18-15(16-8-7-11-4-3-9-19-11)13-10-17-14-6-2-1-5-12(13)14/h1-6,9-10,17H,7-8H2,(H,16,18) |
InChI Key |
ZHRQVXLWRDZUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11489179.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489180.png)
![2'-amino-1-ethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B11489185.png)
![1,3-Benzoxazole-5-carboxylic acid, 7-[(2-furanylcarbonyl)amino]-2-(phenylmethyl)-, methyl ester](/img/structure/B11489194.png)
![8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11489200.png)
![13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11489201.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489212.png)
![N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11489222.png)
![3-(1,3-Benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B11489224.png)

![Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate](/img/structure/B11489235.png)
![N-(Adamantan-1-YL)-4-[3-(3,5-dimethyl-1H-pyrazol-1-YL)-4-nitrophenyl]piperazine-1-carboxamide](/img/structure/B11489248.png)
